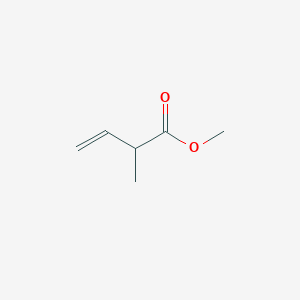

Methyl 2-methyl-3-butenoate

CAS No.: 51747-33-2

Cat. No.: VC3878491

Molecular Formula: C6H10O2

Molecular Weight: 114.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 51747-33-2 |

|---|---|

| Molecular Formula | C6H10O2 |

| Molecular Weight | 114.14 g/mol |

| IUPAC Name | methyl 2-methylbut-3-enoate |

| Standard InChI | InChI=1S/C6H10O2/c1-4-5(2)6(7)8-3/h4-5H,1H2,2-3H3 |

| Standard InChI Key | MXUWGYXCKWBYRH-UHFFFAOYSA-N |

| SMILES | CC(C=C)C(=O)OC |

| Canonical SMILES | CC(C=C)C(=O)OC |

Introduction

Structural and Chemical Properties

Methyl 3-methyl-2-butenoate, with the molecular formula , is a colorless liquid with a density of at . Its structure features a conjugated double bond between carbons 2 and 3, with a methyl group substituent at carbon 3. This α,β-unsaturation confers reactivity typical of electron-deficient alkenes, making it susceptible to nucleophilic additions and cycloadditions.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 114.14 g/mol |

| Boiling Point | 70–75 °C (60 mm Hg) |

| Refractive Index | 1.419 |

| Flash Point | 99 °F (37 °C) |

| Solubility | Insoluble in water; soluble in chloroform |

The compound’s low water solubility and high volatility make it suitable for applications in fragrance and flavor industries . Its UV-Vis spectrum shows a at 216 nm in acetonitrile, indicative of its conjugated system .

Synthesis and Industrial Production

Catalytic Esterification

A green chemistry approach utilizes ionic liquid catalysts, such as [1-(3-sulfonic acid)]propyl-3-methylimidazolium hydrogen sulfate ([MIMPS][HSO]), to esterify 3,3-dimethylacrylic acid with methanol . The reaction proceeds under reflux conditions with a nickel-tungsten catalyst (NiW/Al-CA), achieving a yield of 97.8% .

Reaction Scheme:

Process Optimization

Key steps include:

-

Reflux Conditions: Maintaining a temperature gradient of 1.3–1.4°C ensures optimal reaction kinetics.

-

Work-Up: Post-reaction, the mixture separates into organic and ionic liquid layers. Neutralization with saturated sodium carbonate followed by distillation yields the pure ester .

This method minimizes waste and avoids hazardous solvents, aligning with sustainable manufacturing principles.

Reaction Kinetics and Combustion Studies

Methyl 3-methyl-2-butenoate serves as a model compound in combustion research due to its structural similarity to biodiesel components. Kinetic studies reveal that hydrogen atom addition to the double bond occurs preferentially at the β-carbon (C3) over the carbonyl group .

High-Pressure Limit Rate Constants

Using variational transition state theory, the rate constant for hydrogen addition at 298 K is calculated as . Above 1700 K, hydrogen abstraction dominates, influencing combustion efficiency and pollutant formation .

Energy Profile:

Applications in Industry

Flavor and Fragrance

The ester’s fruity odor profile makes it valuable in food flavoring and perfumery. It is a key component in synthetic snake fruit aroma formulations .

Pharmaceutical Intermediates

As a building block, it participates in Diels-Alder reactions to synthesize cyclic terpenes and heterocycles. For example, its reaction with cyclopentadiene yields bicyclic lactones used in antiviral drug development .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume